過ヨウ素酸カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

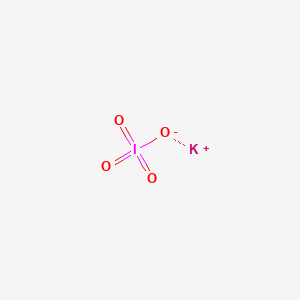

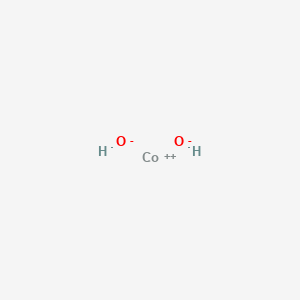

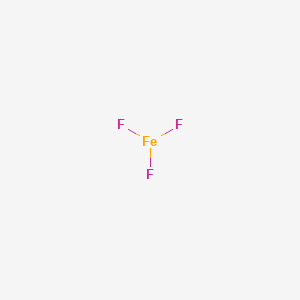

Potassium periodate is an inorganic salt with the molecular formula KIO₄. It consists of a potassium cation and a periodate anion and is often regarded as the potassium salt of periodic acid . This compound is known for its strong oxidizing properties and is commonly used in various chemical reactions and industrial applications .

科学的研究の応用

Potassium periodate has several applications in scientific research:

Organic Synthesis: It is used as an oxidizing agent in organic synthesis, particularly for the oxidative cleavage of alkyne functional groups.

Analytical Reagent: It is used as an analytical reagent for the determination of potassium and cerium.

Colorimetric Estimation: It is used in the colorimetric estimation of manganese.

Oxidant in Reactions: It reacts with ammonium cerium (IV) nitrate to prepare tris [trinitratocerium (IV)] paraperiodate, which finds application as an oxidant.

作用機序

Target of Action

Potassium periodate (KIO4) is an inorganic salt that primarily targets aqueous organic pollutants . It is widely used as an oxidizing agent .

Mode of Action

Potassium periodate interacts with its targets by producing singlet oxygen (1 O2) in an alkaline medium via a non-photochemical pathway . This singlet oxygen can selectively oxidize aqueous organic pollutants .

Biochemical Pathways

It is known that potassium periodate can be prepared by the oxidation of an aqueous solution of potassium iodate by chlorine and potassium hydroxide . On heating, it decomposes to form potassium iodate, releasing oxygen gas .

Pharmacokinetics

It is known that potassium periodate is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of potassium periodate’s action is the oxidation of aqueous organic pollutants . This oxidation process can help in the treatment of water and the removal of pollutants.

Action Environment

The action of potassium periodate can be influenced by environmental factors such as pH and temperature . For instance, its solubility increases with temperature , which can affect its efficacy and stability. Furthermore, the presence of other substances, such as chlorine and potassium hydroxide, can influence its action, as these substances are involved in the preparation of potassium periodate .

生化学分析

Biochemical Properties

Potassium periodate is a strong oxidizing agent . It is often used in the oxidation of cellulose, a process that creates aldehyde groups that can serve as anchors for further modification steps . This makes it a valuable tool in biochemical reactions involving the modification and functionalization of cellulose .

Cellular Effects

The cellular effects of Potassium periodate are primarily related to its role as an oxidizing agent. In the context of cellulose oxidation, it can lead to changes in the structure and properties of the cellulose fibers

Molecular Mechanism

Potassium periodate acts as an oxidizing agent, leading to the formation of aldehyde groups in the molecules it reacts with . This can lead to changes in the molecular structure of these substances, affecting their properties and functions .

Temporal Effects in Laboratory Settings

The effects of Potassium periodate over time in laboratory settings are largely dependent on the specific conditions of the experiment. For instance, it has been observed that the oxidation of cellulose by Potassium periodate can lead to changes in the crystallinity and thermal decomposition behavior of the cellulose .

Metabolic Pathways

Potassium periodate does not directly participate in metabolic pathways. Its primary role in biochemistry is as an oxidizing agent in chemical reactions .

準備方法

Potassium periodate can be synthesized through several methods:

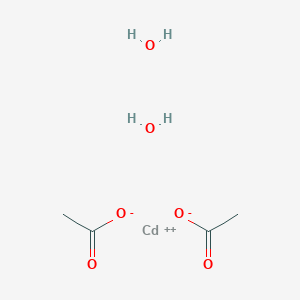

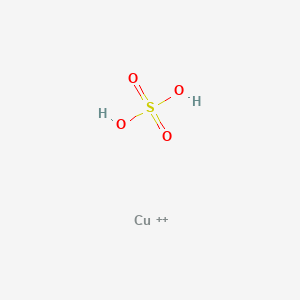

Oxidation of Potassium Iodate: One common method involves the oxidation of an aqueous solution of potassium iodate using chlorine and potassium hydroxide. The reaction is as follows: [ \text{KIO}_3 + \text{Cl}_2 + 2 \text{KOH} \rightarrow \text{KIO}_4 + 2 \text{KCl} + \text{H}_2\text{O} ]

Electrochemical Oxidation: Another method is the electrochemical oxidation of potassium iodate.

化学反応の分析

Potassium periodate undergoes various types of chemical reactions:

類似化合物との比較

Potassium periodate is similar to other periodate compounds such as sodium periodate and periodic acid. it is unique in its availability only in the metaperiodate form, unlike other common periodates . Similar compounds include:

Sodium Periodate: Another periodate salt used for similar oxidative reactions.

Periodic Acid: An acid form of periodate used in various chemical reactions.

Potassium periodate stands out due to its specific properties and applications in organic synthesis and analytical chemistry.

特性

CAS番号 |

7790-21-8 |

|---|---|

分子式 |

HIKO4 |

分子量 |

231.008 g/mol |

IUPAC名 |

potassium;periodate |

InChI |

InChI=1S/HIO4.K/c2-1(3,4)5;/h(H,2,3,4,5); |

InChIキー |

MFSVDLVJNJLACW-UHFFFAOYSA-N |

SMILES |

[O-]I(=O)(=O)=O.[K+] |

異性体SMILES |

[O-]I(=O)(=O)=O.[K+] |

正規SMILES |

OI(=O)(=O)=O.[K] |

Key on ui other cas no. |

7790-21-8 |

ピクトグラム |

Oxidizer; Irritant |

同義語 |

potassium periodate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Potassium periodate?

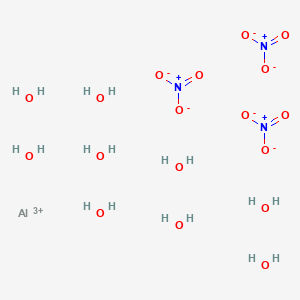

A1: Potassium periodate exists in two forms: * Potassium metaperiodate (KIO4): Molecular formula: KIO4, Molecular weight: 230.00 g/mol * Potassium dihydrogen orthoperiodate (KH2IO6): Molecular formula: KH2IO6, Molecular weight: 289.9 g/mol

Q2: How is Potassium periodate used in analytical chemistry?

A3: Potassium periodate is widely employed as a strong oxidizing agent in analytical chemistry. It's frequently used in spectrophotometric and chemiluminescence methods for determining trace amounts of various analytes. [, , , , , , ]

Q3: Can you provide examples of specific applications of Potassium periodate in analytical methods?

A4: Certainly! Potassium periodate serves as a key reagent in:* Determination of glycerol: It oxidizes glycerol, and the reaction time can be significantly reduced without compromising accuracy. []* Detection of manganese: Potassium periodate oxidizes various dyes in the presence of manganese(II) as a catalyst, enabling the determination of manganese in various matrices. [, , , , , ]* Determination of molybdenum: It oxidizes methylene blue, and this reaction is catalyzed by molybdenum(VI), forming the basis for molybdenum determination. []* Detection of trace metals: Potassium periodate is utilized in methods for determining trace amounts of metals like lead, iridium, platinum, ruthenium, cerium, tin, and vanadium. [, , , , , , , , ]

Q4: Can you elaborate on the mechanism of Potassium periodate's action in these analytical methods?

A5: Potassium periodate typically acts as a strong oxidant, facilitating the oxidation of the target analyte or a colorimetric reagent. This oxidation reaction often results in a change in absorbance or luminescence, which is then correlated to the analyte's concentration. [, , , , , ]

Q5: Is Potassium periodate used in other applications besides analytical chemistry?

A6: Yes, Potassium periodate is also employed in material science. For example, it can be used as an oxidizer in chemical mechanical planarization (CMP) processes for germanium. [] It has also been used to modify Coxiella burnetii antigens for enhanced detection of Q fever antibodies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)